2-[(4-Bromophenyl)(5-methylthiophen-2-YL)methyl]-5-methylthiophene
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Overview
Description
2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene is a complex organic compound that features a bromophenyl group and two methylthiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and methylthiophene groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different functional groups.
4-(5-Bromo-4-methylthiophen-2-yl)-3-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione: Contains a similar thiophene group but with additional functional groups.
Uniqueness
2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene is unique due to its specific combination of bromophenyl and methylthiophene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15BrS2 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(5-methylthiophen-2-yl)methyl]-5-methylthiophene |
InChI |
InChI=1S/C17H15BrS2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3 |
InChI Key |
DFFHVASRWBIQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)Br)C3=CC=C(S3)C |
Origin of Product |
United States |
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